Irinotecan trihydrate hydrochloride is a semisynthetic derivative of camptothecin, primarily utilized as an anticancer agent. Its chemical structure consists of a complex arrangement that enhances its solubility and therapeutic efficacy. The compound is classified as a topoisomerase I inhibitor, which plays a crucial role in DNA replication and repair processes. Irinotecan is notably effective against various cancers, including colorectal cancer, lung cancer, and ovarian cancer. It was first introduced in Japan in 1994 and received FDA approval in 1996 for clinical use in the United States .
Irinotecan is derived from the natural product camptothecin, which is extracted from the bark of the Chinese tree Camptotheca acuminata. The compound falls under the category of antineoplastic agents and is specifically classified as a topoisomerase inhibitor. Its mechanism of action involves the disruption of DNA synthesis by preventing the re-ligation of DNA strands during replication .
The synthesis of irinotecan hydrochloride trihydrate involves several key steps:
The reaction conditions involve heating the reaction mixture to approximately 75-80 °C to ensure complete dissolution, followed by controlled cooling to facilitate crystallization .
Irinotecan hydrochloride trihydrate has a molecular formula of with a molecular weight of approximately 677.18 g/mol. The structure features multiple functional groups, including a piperidine ring and hydroxyl groups, contributing to its pharmacological properties.
The molecular structure can be represented using various chemical notation systems such as InChI and SMILES for computational applications .
Irinotecan trihydrate participates in several chemical reactions that are significant for its pharmacological activity:
The mechanism by which irinotecan exerts its anticancer effects involves:
These properties are critical for formulation development in pharmaceutical applications .
Irinotecan hydrochloride trihydrate is primarily used in oncology as part of combination chemotherapy regimens for treating various malignancies:
Irinotecan trihydrate hydrochloride (C₃₃H₃₈N₄O₆ · 3H₂O · HCl) emerged from systematic optimization of camptothecin, a cytotoxic quinoline alkaloid first isolated from Camptotheca acuminata in 1966. The parent compound’s clinical utility was limited by poor water solubility and severe toxicity. Strategic molecular modifications introduced a bis-piperidine side chain at the C10 position, enhancing aqueous solubility while preserving topoisomerase I inhibition. This innovation yielded the prodrug irinotecan, metabolically activated to SN-38 (7-ethyl-10-hydroxycamptothecin) – a metabolite 100-1,000× more potent than the parent compound [1] [3].
Japan pioneered irinotecan’s clinical adoption in 1994 for lung, cervical, and ovarian cancers. Global recognition followed the FDA’s 1996 approval of Camptosar® for metastatic colorectal carcinoma, establishing irinotecan as a cornerstone of modern oncology. The 2024 FDA approval of liposomal irinotecan (Onivyde®) for pancreatic adenocarcinoma marked a formulation breakthrough, improving tumor targeting via enhanced permeability and retention effects [1] [4].
Table 1: Key Developmental Milestones of Irinotecan Trihydrate Hydrochloride
Year | Event | Significance |
---|---|---|
1966 | Camptothecin isolation | Identified natural topoisomerase I inhibitor |
1983 | Synthesis of irinotecan analogues | Bis-piperidine chain enhanced solubility |
1994 | Japanese approval | First clinical use for multiple cancers |
1996 | FDA approval (Camptosar®) | Validated for colorectal cancer |
2024 | Liposomal formulation (Onivyde®) approved | Expanded indications to pancreatic cancer |
Irinotecan exerts cytotoxicity via reversible stabilization of topoisomerase I-DNA cleavable complexes. The prodrug undergoes enzymatic activation by hepatic and intestinal carboxylesterases (primarily CES2), generating SN-38. SN-38 binds the topoisomerase I-DNA interface, preventing religation of single-strand DNA breaks during replication and transcription. Collision with advancing replication forks converts these breaks into lethal double-strand DNA lesions, triggering G₂/M cell cycle arrest and apoptosis [1] [2] [6].
The lactone-carboxylate equilibrium governs irinotecan’s bioactivity. At physiological pH, the active lactone form (closed E-ring) reversibly hydrolyzes to the inactive carboxylate. Albumin binding stabilizes the lactone, while tissue alkalinization promotes hydrolysis. SN-38’s potency is counterbalanced by UGT1A1-mediated glucuronidation to SN-38G, a detoxification pathway influenced by genetic polymorphisms (UGT1A128 allele) [3] [5].
Table 2: Pharmacodynamic and Metabolic Properties of Irinotecan and Metabolites
Compound | Topo-I IC₅₀ (μM) | Relative Potency | Key Metabolic Pathways |
---|---|---|---|
Irinotecan | 5.17–15.8* | 1× | CES2 → SN-38; CYP3A4 → APC/NPC |
SN-38 | 0.004–0.03 | 100–1,000× | UGT1A1 → SN-38G; biliary excretion |
SN-38G | >100 | Inactive | Enteric β-glucuronidase reactivation |
*Cell line-dependent (HT-29/LoVo IC₅₀ data from [6])
Pharmacokinetic studies reveal:
Irinotecan trihydrate hydrochloride is included in the WHO Model List of Essential Medicines, reflecting its foundational role in gastrointestinal oncology. Its indications span:
Regional approval patterns demonstrate therapeutic flexibility:
Table 3: Global Therapeutic Indications and Regulatory Status
Region | Initial Approval | Key Indications | Brand Examples |
---|---|---|---|
Japan | 1994 | Lung, cervical, ovarian, colorectal cancers | Campto® |
USA | 1996 | Colorectal cancer; pancreatic cancer (liposomal) | Camptosar®, Onivyde® |
EU | 1998 | Colorectal cancer; pancreatic cancer (liposomal) | Campto®, Onivyde® |
WHO EML | 2019 | Essential for colorectal cancer treatment | Multiple generics |
Synthetic advancements include salt formation (HCl trihydrate) improving formulation stability and oral bioavailability (36% in phase I trials). Nanoparticle conjugates and pH-sensitive micelles represent emerging delivery strategies to enhance tumor SN-38 delivery [7] [8].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3